2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide
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Overview
Description
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives This compound is characterized by the presence of chloro, methoxy, and sulfonamide functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available benzene derivatives. The process may include:
Chlorination: Introduction of chlorine atoms to the benzene ring through electrophilic aromatic substitution.
Methoxylation: Introduction of a methoxy group (-OCH₃) via nucleophilic substitution.
Sulfonamidation: Formation of the sulfonamide group (-SO₂NH₂) through the reaction of sulfonyl chlorides with amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chlorination, methoxylation, and sulfonamidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions due to the presence of chloro and methoxy groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Chlorine (Cl₂), sulfuric acid (H₂SO₄)
Nucleophilic Substitution: Sodium methoxide (NaOCH₃)
Oxidation: Potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Coupling: Palladium catalysts (Pd), boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(2,3-dichlorobenzoyl)benzene-1-sulfonamide
- 2-Chloro-5-(4-methoxybenzoyl)benzene-1-sulfonamide
- 2-Chloro-5-(2,3-dichloro-4-methoxyphenyl)benzene-1-sulfonamide
Uniqueness
2-Chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of chloro, methoxy, and sulfonamide groups makes it a versatile compound for various applications.
Properties
CAS No. |
90807-14-0 |
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Molecular Formula |
C14H10Cl3NO4S |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
2-chloro-5-(2,3-dichloro-4-methoxybenzoyl)benzenesulfonamide |
InChI |
InChI=1S/C14H10Cl3NO4S/c1-22-10-5-3-8(12(16)13(10)17)14(19)7-2-4-9(15)11(6-7)23(18,20)21/h2-6H,1H3,(H2,18,20,21) |
InChI Key |
HVVKTEKBDCZCQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N)Cl)Cl |
Origin of Product |
United States |
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